Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is a chemical compound. Its structure is likely to contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylate ester group. The exact properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure analysis typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of a compound like this compound would depend on its specific structure. The pyridazine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can affect its solubility in different solvents, and the size and shape of the molecule can influence its boiling and melting points .Scientific Research Applications
Herbicidal Activities
- Synthesis of Herbicidal Derivatives : A study by Xu et al. (2008) demonstrates the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a related compound, ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds exhibit significant herbicidal activities, particularly against dicotyledonous plants, with some showing higher activity than commercial herbicides like diflufenican (Xu et al., 2008).
Antimicrobial Applications
- Synthesis for Antimicrobial Evaluation : Farag et al. (2008) describe the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives, some of which were evaluated for their antimicrobial properties (Farag et al., 2008).
Synthesis of Various Heterocyclic Compounds
- Creation of Diverse Derivatives : Studies by Harb et al. (1989), Mohareb et al. (2004), and Al-Kamali et al. (2014) focus on the synthesis of various pyridazine derivatives, demonstrating the versatility of ethyl pyridazine carboxylates in generating a wide range of heterocyclic compounds. These studies highlight the compound's utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals (Harb et al., 1989), (Mohareb et al., 2004), (Al-Kamali et al., 2014).
Chemical Synthesis Techniques
- New Synthetic Methods : Heinisch (1973) and Singh & Kumar (2015) explore new synthetic methods involving ethyl pyridazine-4-carboxylate, contributing to the development of more efficient chemical synthesis techniques (Heinisch, 1973), (Singh & Kumar, 2015).
Potential in Drug Discovery
- Antibacterial Agent Synthesis : Azab et al. (2013) demonstrate the synthesis of new heterocyclic compounds with a sulfonamido moiety using ethyl pyridazine derivatives, aiming to develop potential antibacterial agents (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-11-5-7-12(8-6-11)14-9-13(10-16-17-14)15(18)19-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSJIRCUUFEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.